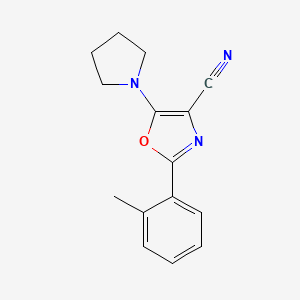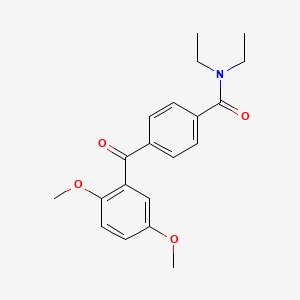![molecular formula C16H14F3NO2 B5703412 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TRPM8 antagonist, is a chemical compound that has been extensively studied for its therapeutic potential in various fields of medicine. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is known to play a crucial role in various physiological processes, including thermoregulation, pain sensation, and cancer progression.
Wirkmechanismus
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a potent inhibitor of the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are activated by cold temperatures and menthol, leading to an influx of calcium ions into the cell. Inhibition of these channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide leads to a reduction in calcium influx and subsequent downstream signaling pathways.
Biochemical and Physiological Effects:
Inhibition of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels by 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects. These include a reduction in cancer cell proliferation, migration, and invasion, a reduction in pain sensation, and a reduction in cold-induced thermogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide in lab experiments is its high potency and selectivity for the 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channel. This allows for precise modulation of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide activity without affecting other ion channels. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of research is the development of more potent and selective 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer and pain. Another area of research is the investigation of the role of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels in other physiological processes, such as inflammation and metabolism. Finally, the development of novel drug delivery systems for 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide could improve its solubility and bioavailability, leading to more effective treatments.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-methylphenol and 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. This synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of cancer. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to be overexpressed in various types of cancer, including prostate, breast, and colon cancer. Inhibition of these channels has been shown to reduce cancer cell proliferation, migration, and invasion.
Another area of research is the development of 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide antagonists for the treatment of pain. 2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide channels are known to play a crucial role in cold-induced pain and neuropathic pain. Inhibition of these channels has been shown to reduce pain sensation in animal models.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO2/c1-11-4-2-7-14(8-11)22-10-15(21)20-13-6-3-5-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDRGXROQGOSLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N'-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5703368.png)


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)

![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
